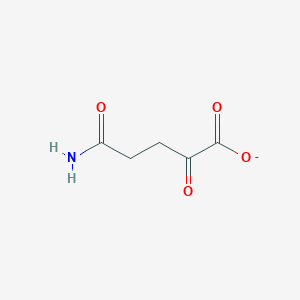

2-Oxoglutaramate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6NO4- |

|---|---|

Molecular Weight |

144.11 g/mol |

IUPAC Name |

5-amino-2,5-dioxopentanoate |

InChI |

InChI=1S/C5H7NO4/c6-4(8)2-1-3(7)5(9)10/h1-2H2,(H2,6,8)(H,9,10)/p-1 |

InChI Key |

COJBGNAUUSNXHX-UHFFFAOYSA-M |

SMILES |

C(CC(=O)N)C(=O)C(=O)[O-] |

Canonical SMILES |

C(CC(=O)N)C(=O)C(=O)[O-] |

Synonyms |

2-oxoglutaramate alpha-ketoglutaramate |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 2-Oxoglutaramate in Glutamine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine, the most abundant amino acid in the human body, is a critical nutrient for a variety of cellular processes, including energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. While the canonical pathway of glutamine metabolism proceeds through its deamidation to glutamate (B1630785) by glutaminases, an alternative route, the glutamine transaminase-ω-amidase (GTωA) pathway, provides a distinct mechanism for glutamine utilization. This pathway involves the conversion of glutamine to 2-oxoglutaramate (also known as α-ketoglutaramate), a metabolite of emerging interest in cellular metabolism, particularly in the context of cancer. This technical guide provides a comprehensive overview of the role of this compound in glutamine metabolism, detailing the biochemical reactions, enzymatic regulation, quantitative data, and experimental methodologies relevant to its study.

The Glutamine Transaminase-ω-Amidase (GTωA) Pathway

The GTωA pathway, also referred to as the glutaminase (B10826351) II pathway, consists of a two-step enzymatic process that converts glutamine to the Krebs cycle intermediate, 2-oxoglutarate (α-ketoglutarate).

Step 1: Transamination of Glutamine

The initial step is the transamination of the γ-amide nitrogen of glutamine to an α-keto acid acceptor, a reaction catalyzed by glutamine transaminases. The most well-characterized of these are Glutamine Transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase I (KAT1), and Glutamine Transaminase L (GTL), also known as kynurenine aminotransferase III (KAT3).[1][2][3] This reaction yields this compound and the corresponding L-amino acid.[4][5]

Step 2: Deamidation of this compound

The second step involves the hydrolysis of the amide group of this compound by the enzyme ω-amidase, also known as Nitrilase 2 (Nit2).[6][7] This reaction produces 2-oxoglutarate and ammonia.[4] In solution, this compound exists in equilibrium with its cyclic lactam form, 2-hydroxy-5-oxoproline.[8] The open-chain form is the preferred substrate for ω-amidase.[8]

The net reaction of the GTωA pathway is: L-Glutamine + α-keto acid + H₂O → 2-Oxoglutarate + L-amino acid + NH₃[4]

This pathway provides an alternative route for the entry of glutamine-derived carbon and nitrogen into central metabolism.

Quantitative Data in this compound Metabolism

Understanding the quantitative aspects of the GTωA pathway is crucial for assessing its physiological and pathological significance. This section summarizes key quantitative data related to the enzymes and metabolites of this pathway.

Table 1: Kinetic Parameters of Key Enzymes in the GTωA Pathway

| Enzyme | Organism/Tissue | Substrate | Km | kcat | Reference(s) |

| Glutamine Transaminase K (GTK/KAT1) | Mouse Kidney | Glutamine | 1.1 ± 0.2 mM | 1.5 ± 0.1 min-1 | [9] |

| Mouse Kidney | Phenylpyruvate | 0.4 ± 0.1 mM | 1.6 ± 0.1 min-1 | [9] | |

| Rat Brain | This compound | 0.25 mM | - | [10] | |

| Rat Brain | Phenylalanine | 0.20 mM | - | [10] | |

| ω-Amidase (Nit2) | Human (recombinant) | α-Ketoglutaramate | 0.23 ± 0.03 mM | 1.0 ± 0.04 s-1 | [11] |

| Human (recombinant) | Succinamate | 1.2 ± 0.1 mM | 0.12 ± 0.01 s-1 | [11] | |

| Rat Liver | Glutaramate | 2 mM | - | [1] |

Note: '-' indicates data not available in the cited source.

Table 2: Cellular Concentrations of this compound and Related Metabolites

| Metabolite | Cell/Tissue Type | Condition | Concentration | Reference(s) |

| This compound (KGM) | Rat Tissues | - | µM amounts | [1] |

| Human Cerebrospinal Fluid | Hyperammonemia | Elevated | [12] | |

| Human Pancreatic Cancer Xenograft | GLS1 inhibition | Increased | [12] | |

| 2-Oxoglutarate (α-KG) | Chick Osteoblast Culture | - | 6.67 ± 1.20 ng/µg DNA | [13] |

| Embryonic Chick Calvariae | - | 6.40 ± 0.95 ng/mg dry weight | [13] | |

| E. coli | Carbon-free medium | 0.35 mM | [11] | |

| E. coli | + 10 mM Glucose | 2.6 mM | [11] |

Note: Specific quantitative values for this compound concentrations in various cell lines and tissues under different metabolic states remain an area of active investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Protocol 1: ω-Amidase Activity Assay using 2,4-Dinitrophenylhydrazine

This endpoint assay measures the formation of 2-oxoglutarate from this compound.

Materials:

-

100 mM Tris-HCl buffer, pH 8.5

-

5 mM Dithiothreitol (DTT)

-

5 mM this compound (αKGM) solution

-

Enzyme sample (purified or cell lysate)

-

2,4-Dinitrophenylhydrazine (DNPH) solution (1 mM in 1 M HCl)

-

0.6 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture (total volume 50 µL) containing:

-

100 mM Tris-HCl, pH 8.5

-

5 mM DTT

-

5 mM this compound

-

Enzyme sample

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Quenching and Derivatization: Stop the reaction by adding 20 µL of 1 mM DNPH solution. This also derivatizes the 2-oxoglutarate product to form a hydrazone.

-

Color Development: After a short incubation at room temperature (e.g., 5 minutes), add 100 µL of 0.6 M NaOH to develop the color.

-

Measurement: Read the absorbance at a suitable wavelength (e.g., 445 nm) using a microplate reader.

-

Standard Curve: Generate a standard curve using known concentrations of 2-oxoglutarate to quantify the amount of product formed.

-

Blank: A blank reaction containing all components except the enzyme should be included to subtract any background absorbance. For crude extracts, a blank containing a known inhibitor of ω-amidase, such as glycylglycine (B550881) (at ~200 mM), can be used to account for non-enzymatic reactions.[1]

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of this compound in biological samples.

Materials:

-

Biological sample (cell culture media, cell lysates, tissue homogenates)

-

Internal standard (e.g., ¹³C₅-labeled this compound)

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Reversed-phase or HILIC chromatography column

Procedure:

-

Sample Preparation:

-

For adherent cells, aspirate the medium, wash with ice-cold PBS, and then add a pre-chilled extraction solvent. Scrape the cells and collect the extract.

-

For suspension cells or media, mix with cold extraction solvent.

-

For tissues, homogenize in cold extraction solvent.

-

Spike the samples with the internal standard at the beginning of the extraction.

-

-

Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the metabolites using an appropriate chromatographic method.

-

Detect this compound and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode. The precursor-to-product ion transitions for this compound would need to be optimized (e.g., m/z 159 -> m/z 115, corresponding to the loss of CO₂).

-

-

Quantification: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.[14]

Protocol 3: Stable Isotope Tracing of Glutamine to this compound

This method allows for the determination of the metabolic flux from glutamine through the GTωA pathway.

Materials:

-

Cell culture medium lacking glutamine

-

[U-¹³C₅]-Glutamine

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture cells in standard medium until they reach the desired confluency.

-

Isotope Labeling: Replace the standard medium with a medium containing [U-¹³C₅]-Glutamine and culture for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady-state.[15]

-

Metabolite Extraction: At each time point, extract intracellular metabolites as described in Protocol 2.

-

LC-MS/MS Analysis: Analyze the extracts by LC-MS/MS to determine the mass isotopologue distribution of this compound and other related metabolites (e.g., glutamate, 2-oxoglutarate).

-

Data Analysis: The presence of M+5 labeled this compound (where all five carbon atoms are ¹³C) will confirm its synthesis from glutamine. The fractional contribution of glutamine to the this compound pool can be calculated from the mass isotopologue distribution.[2][15]

Signaling Pathways and Regulatory Networks

While the direct signaling roles of this compound are still under investigation, its precursor (glutamine) and product (2-oxoglutarate) are well-established signaling molecules. The GTωA pathway is embedded within a complex network of metabolic and signaling pathways.

Diagram 1: The Glutamine Transaminase-ω-Amidase (GTωA) Pathway

Caption: The two-step enzymatic conversion of glutamine to 2-oxoglutarate via the GTωA pathway.

Diagram 2: Experimental Workflow for Stable Isotope Tracing

Caption: Workflow for tracing glutamine metabolism using stable isotopes and LC-MS/MS.

Diagram 3: Regulation of Glutamine Metabolism

References

- 1. Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Glutamine—phenylpyruvate transaminase - Wikipedia [en.wikipedia.org]

- 6. ω-Amidase: an underappreciated, but important enzyme in L-glutamine and L-asparagine metabolism; relevance to sulfur and nitrogen metabolism, tumor biology and hyperammonemic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Omega-amidase - Wikipedia [en.wikipedia.org]

- 9. Glutamine degradation through the omega-amidase pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Omega-amidase pathway in the degradation of glutamine in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells [frontiersin.org]

- 13. Quantitative analysis of 2-oxoglutarate in biological samples using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]

- 15. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Nexus of 2-Oxoglutaramate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoglutaramate (2-OGM), a key metabolite in the glutaminase (B10826351) II pathway, is emerging from the shadows of its well-known analogue, 2-oxoglutarate (α-ketoglutarate), as a molecule of significant biological importance. This technical guide provides an in-depth exploration of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual pathways to illuminate its role in cellular metabolism, disease pathology, and as a potential therapeutic target. Long considered a minor product of glutamine metabolism, recent evidence underscores the significance of the glutaminase II pathway, particularly in cancer metabolism and hyperammonemic disorders. This document serves as a comprehensive resource for researchers aiming to unravel the complexities of this compound and harness its potential in drug development.

Introduction

This compound is an α-keto acid amide derived from the transamination of L-glutamine. For decades, the primary route of glutamine metabolism was considered to be its hydrolysis to glutamate (B1630785) and ammonia (B1221849), a reaction catalyzed by glutaminase. However, an alternative pathway, the glutaminase II or GTωA pathway, involves the conversion of glutamine to this compound, which is then hydrolyzed to the tricarboxylic acid (TCA) cycle intermediate, 2-oxoglutarate, and ammonia. This pathway is now recognized as a significant contributor to cellular nitrogen and carbon metabolism, with implications in both normal physiology and disease. In solution, this compound exists in equilibrium with its cyclic lactam form, 5-hydroxypyroglutamate.

The Glutaminase II Pathway: The Metabolic Hub of this compound

The metabolism of this compound is intrinsically linked to the glutaminase II pathway, a two-step enzymatic process.

-

Transamination of Glutamine: The first step is the reversible transfer of the amino group from glutamine to an α-keto acid, producing this compound and a new amino acid. This reaction is catalyzed by glutamine transaminases, with two major isoforms identified: glutamine transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase I (KAT I), and glutamine transaminase L (GTL), also known as kynurenine aminotransferase III (KAT III).[1][2]

-

Hydrolysis of this compound: The second, irreversible step is the hydrolysis of the amide group of this compound to yield 2-oxoglutarate and ammonia. This reaction is catalyzed by the enzyme ω-amidase.[3]

Metabolic Significance:

-

Anaplerosis: The production of 2-oxoglutarate from this compound provides a crucial anaplerotic substrate for the TCA cycle, replenishing cycle intermediates to support cellular energy production and biosynthesis.

-

Nitrogen Metabolism: The glutaminase II pathway contributes to the overall cellular nitrogen balance by utilizing glutamine and producing ammonia.

-

Cancer Metabolism: In cancer cells, which often exhibit a high demand for glutamine ("glutamine addiction"), the glutaminase II pathway provides an alternative route for glutamine utilization, supporting tumor growth and proliferation.[4][5]

-

Detoxification: Glutamine transaminases can also participate in the detoxification of certain xenobiotics.[1]

Quantitative Data

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Substrate(s) | Km (mM) | Vmax (µmol/min/mg) or kcat (min-1) | Organism/Tissue | Reference |

| ω-Amidase (Human) | This compound (open-chain) | 0.003 - 0.009 | 5.9 - 30.3 | Human | [6] |

| Glutamine Transaminase K (GTK/KAT I) (Mouse) | Glutamine (with phenylpyruvate) | 2.37 | 410.5 (kcat) | Mouse | [2] |

| Glutamine Transaminase L (GTL/KAT III) (Mouse) | Glutamine (with phenylpyruvate) | 0.77 | 160.0 (kcat) | Mouse | [2] |

| Glutamine Transaminase (Rat Brain) | This compound (with phenylalanine) | - | - | Rat Brain | [7] |

Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.

Table 2: Concentration of this compound in Biological Samples

| Biological Sample | Condition | Concentration (µM or other units) | Species | Reference |

| Cerebrospinal Fluid (CSF) | Normal | µM range | Human | [8] |

| Cerebrospinal Fluid (CSF) | Hepatic Encephalopathy | Markedly elevated | Human | [8] |

| Urine | Normal | ~2 µmol/mmol creatinine | Human | [8] |

| Urine | Urea (B33335) Cycle Disorders | Markedly elevated | Human | [9] |

| Rat Brain | Normal | Detectable levels | Rat | [9][10] |

| Rat Liver | Normal | Detectable levels | Rat | [10] |

| Rat Kidney | Normal | Detectable levels | Rat | [10] |

| Rat Brain | Chronic Hepatoencephalopathy | Decreased (~3%) | Rat | [11] |

| Rat Liver | Chronic Hepatoencephalopathy | Decreased (~65%) | Rat | [11] |

| Rat Kidney | Chronic Hepatoencephalopathy | Decreased (~40%) | Rat | [11] |

Role in Disease

Elevated levels of this compound have been implicated in several pathological conditions, particularly those associated with hyperammonemia.

-

Hepatic Encephalopathy (HE): In liver dysfunction, impaired ammonia detoxification leads to its accumulation. The excess ammonia drives the synthesis of glutamine from glutamate. The increased glutamine concentration, in turn, enhances the flux through the glutaminase II pathway, resulting in elevated levels of this compound in the cerebrospinal fluid.[3][8] this compound levels in the CSF have been shown to correlate with the severity of hepatic encephalopathy.[8]

-

Inborn Errors of the Urea Cycle: Genetic defects in the enzymes of the urea cycle lead to the accumulation of ammonia. Similar to hepatic encephalopathy, this results in increased glutamine synthesis and consequently, a significant elevation of this compound in the urine of these patients.[9] This suggests that urinary this compound could serve as a valuable biomarker for these disorders.

Experimental Protocols

Assay for ω-Amidase Activity

This protocol is adapted from a 96-well plate assay that measures the formation of 2-oxoglutarate from this compound.[8][12]

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

This compound (substrate)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.5)

-

Dithiothreitol (DTT)

-

Ammonium (B1175870) chloride

-

NADH

-

Glutamate dehydrogenase (GDH) as the indicator enzyme

-

Enzyme sample (e.g., purified ω-amidase or tissue homogenate)

Procedure:

-

Prepare the reaction mixture: In each well of the 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, DTT, ammonium chloride, and NADH.

-

Add the indicator enzyme: Add a sufficient amount of glutamate dehydrogenase to each well.

-

Initiate the reaction: Add the enzyme sample to be tested to the wells.

-

Add the substrate: Start the reaction by adding this compound to each well.

-

Monitor the reaction: Immediately place the microplate in the reader and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of 2-oxoglutarate formation, and thus to the ω-amidase activity.

-

Calculate activity: The enzyme activity can be calculated from the rate of change in absorbance using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of 2-oxoglutarate per minute under the specified conditions.

Quantification of this compound in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general outline based on methods used for quantifying related keto acids.[13][14][15]

Materials:

-

Biological sample (e.g., urine, plasma, tissue homogenate)

-

Internal standard (e.g., a stable isotope-labeled this compound)

-

Extraction solvent (e.g., ethyl acetate)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add a known amount of the internal standard to the sample.

-

Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the phases.

-

Collect the organic phase containing this compound.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Add the derivatization reagent to the dried extract.

-

Heat the sample to facilitate the derivatization reaction, which makes the analyte volatile for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column.

-

The mass spectrometer detects and quantifies the derivatized this compound and the internal standard based on their unique mass fragmentation patterns.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

The concentration of this compound in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Visualizing the World of this compound

Metabolic Pathway of this compound

Caption: The Glutaminase II pathway for this compound metabolism.

Experimental Workflow for ω-Amidase Activity Assay

Caption: Workflow for the spectrophotometric assay of ω-amidase activity.

Logical Relationship of this compound to Hyperammonemic Diseases

Caption: The role of this compound as a biomarker in hyperammonemia.

Conclusion and Future Directions

This compound is a metabolite of growing importance, with significant implications for our understanding of cellular metabolism in both health and disease. The glutaminase II pathway, once considered a minor metabolic route, is now appreciated for its role in anaplerosis, nitrogen homeostasis, and its particular relevance in the context of cancer and hyperammonemic disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the biological functions of this compound.

Future research should focus on:

-

Elucidating the precise kinetic parameters of glutamine transaminases and lactate (B86563) dehydrogenase with this compound.

-

Developing more sensitive and specific methods for the quantification of this compound in a wider range of biological tissues and fluids.

-

Investigating the potential of targeting the glutaminase II pathway for therapeutic intervention in cancer and hyperammonemic diseases.

-

Exploring the full spectrum of biological roles of this compound, including its potential signaling functions.

By continuing to unravel the complexities of this compound metabolism, the scientific community can pave the way for novel diagnostic and therapeutic strategies for a range of human diseases.

References

- 1. Kynurenine aminotransferase 3/glutamine transaminase L/cysteine conjugate beta-lyase 2 is a major glutamine transaminase in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Omega-amidase - Wikipedia [en.wikipedia.org]

- 4. The Approach to the Michaelis Complex in Lactate Dehydrogenase: The Substrate Binding Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamine and glutamate kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lactate Dehydrogenase Undergoes a Substantial Structural Change to Bind its Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamine transaminase from brain tissue. Further studies on kinetic properties and specificity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Positive correlation between rat brain glutamate concentrations and mitochondrial 2-oxoglutarate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Balance of Ketoacids α-Ketoglutarate and α-Ketoglutaramate Reflects the Degree of the Development of Hepatoencephalopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Energy Metabolites and Indicative Significance of α-Ketoglutarate and α-Ketoglutaramate in Assessing the Progression of Chronic Hepatoencephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of a routine gas chromatography mass spectrometry method for 2-hydroxyglutarate quantification in human serum as a screening tool for detection of idh mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of 2-Oxoglutaramate in the Glutaminase II Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic landscape of rapidly proliferating cells, particularly cancer cells, reveals a profound dependence on glutamine. While the canonical glutaminase (B10826351) I (GLS1) pathway has been extensively studied, an alternative route, the glutaminase II pathway, is gaining prominence for its significant contributions to anaplerosis and cellular biosynthesis, especially under hypoxic conditions. This technical guide provides an in-depth exploration of 2-oxoglutaramate, the central intermediate in the glutaminase II pathway. We will delve into the enzymatic synthesis and degradation of this compound, present key quantitative data, detail experimental protocols for pathway analysis, and visualize the intricate molecular interactions and workflows. This guide is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical metabolic pathway and its potential as a therapeutic target.

Introduction to the Glutaminase II Pathway

The glutaminase II pathway, also referred to as the glutamine transaminase—ω-amidase (GTωA) pathway, represents an alternative route for the conversion of L-glutamine to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate.[1][2][3] Unlike the single-step hydrolysis of glutamine to glutamate (B1630785) catalyzed by glutaminase I, the glutaminase II pathway involves a two-step enzymatic process.[1] This pathway is particularly significant in cellular metabolism as it can generate α-ketoglutarate without the net production or consumption of redox cofactors, making it crucial for maintaining TCA cycle anaplerosis in oxygen-deprived environments, such as those found in solid tumors.[1][4]

The pathway is initiated by the transamination of L-glutamine with an α-keto acid to produce this compound (also known as α-ketoglutaramate or KGM) and a new L-amino acid.[2][4] Subsequently, the terminal amide group of this compound is hydrolyzed by the enzyme ω-amidase to yield α-ketoglutarate and ammonia.[1][5] The net reaction of the glutaminase II pathway is:

L-Glutamine + α-keto acid + H₂O → α-ketoglutarate + L-amino acid + NH₄⁺[2][3]

This pathway is not only a source of anaplerotic carbon but also plays a role in nitrogen and sulfur metabolism.[2] The expression of glutaminase II pathway enzymes has been observed to increase with the aggressiveness of certain cancers, highlighting its potential as a target for therapeutic intervention.[6]

The Central Intermediate: this compound

This compound is the α-keto acid analog of L-glutamine and the defining intermediate of the glutaminase II pathway.[1] In aqueous solution at physiological pH, this compound exists in equilibrium between an open-chain form and a more stable cyclic lactam form, 2-hydroxy-5-oxoproline.[1][2] The open-chain form is the true substrate for ω-amidase, but it constitutes only a small fraction (approximately 0.3%) of the total this compound pool at equilibrium.[1] Despite the low concentration of the active substrate, the high affinity of ω-amidase for the open-chain form drives the pathway forward.[1]

The production of this compound is the initial and committing step of the glutaminase II pathway, catalyzed by a family of glutamine transaminases.

Enzymology of the Glutaminase II Pathway

The glutaminase II pathway is orchestrated by the sequential action of two key enzymes: glutamine transaminases and ω-amidase.

Glutamine Transaminases (GT)

Mammalian tissues possess two primary glutamine transaminases: glutamine transaminase K (GTK) and glutamine transaminase L (GTL).[6] These enzymes catalyze the reversible transfer of the amino group from L-glutamine to a variety of α-keto acid acceptors.[7] Pyruvate (B1213749) is a common α-keto acid substrate, leading to the formation of alanine (B10760859).[7][8]

The reaction is as follows: L-Glutamine + α-keto acid ⇌ this compound + L-amino acid[4]

ω-Amidase (ωA)

ω-Amidase, also known as ω-dicarboxylate amidohydrolase, catalyzes the irreversible hydrolysis of the terminal amide group of this compound to produce α-ketoglutarate and ammonia.[1] This enzyme exhibits high specificity for the open-chain form of this compound.[1] The human gene for ω-amidase is NIT2.[9] The irreversibility of this step, coupled with the cyclization of this compound, effectively pulls the initial transamination reaction in the direction of glutamine utilization.[2]

The reaction is as follows: this compound + H₂O → α-Ketoglutarate + NH₄⁺[4]

Quantitative Data

The following table summarizes key quantitative data related to the enzymes of the glutaminase II pathway.

| Enzyme | Species | Substrate | Km | pH Optimum | Cellular Localization | Reference |

| ω-Amidase | Human | This compound (open-chain) | ~2.7 µM | 8.5 | Cytosol, Mitochondria | [1] |

| ω-Amidase | Mouse | This compound (open-chain) | ~0.6 µM | 8.5 | Cytosol, Mitochondria | [1] |

Experimental Protocols

Assay for Glutamine Transaminase Activity

This protocol is adapted from methodologies described for measuring glutamine transaminase activity in tissue homogenates.[10]

Principle: The activity of glutamine transaminases is determined by measuring the formation of a specific amino acid product when L-glutamine and an α-keto acid are provided as substrates. A common substrate pair is L-glutamine and α-keto-γ-methiolbutyrate (KMB), which produces L-methionine.[10] The production of L-methionine can be quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4

-

Substrates: 1 mM L-glutamine, 2 mM KMB

-

HPLC system with an electrochemical detector

Procedure:

-

Prepare the reaction mixture containing 1 mM L-glutamine and 2 mM KMB in 50 mM potassium phosphate buffer (pH 7.4).

-

Initiate the reaction by adding the tissue homogenate or enzyme preparation to the reaction mixture. The final volume is typically 0.25 mL.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a quenching agent, such as an acid.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the production of L-methionine using HPLC with electrochemical detection.

-

Calculate the enzyme activity based on the amount of L-methionine produced per unit time per milligram of protein.

Assay for ω-Amidase Activity

This protocol is based on the measurement of α-ketoglutarate production from this compound.[10]

Principle: ω-Amidase activity is quantified by measuring the rate of α-ketoglutarate formation from its substrate, this compound (KGM). The α-ketoglutarate produced is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored product that can be measured spectrophotometrically.[10]

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Reaction Buffer: 100 mM Tris-HCl buffer, pH 8.5

-

Substrate: 5 mM this compound (KGM)

-

2,4-dinitrophenylhydrazine (DNPH) solution

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing 5 mM KGM in 100 mM Tris-HCl buffer (pH 8.5).

-

Initiate the reaction by adding the tissue homogenate or enzyme preparation. A typical final volume is 50 µL.

-

Incubate the reaction at 37°C for 30 minutes. Ensure the reaction is in the linear range.

-

Stop the reaction and derivatize the α-ketoglutarate product by adding the DNPH solution.

-

Measure the absorbance of the resulting 2,4-dinitrophenylhydrazone derivative at the appropriate wavelength.

-

Quantify the amount of α-ketoglutarate produced using a standard curve.

-

Express the ω-amidase activity as the amount of α-ketoglutarate produced per minute per milligram of protein.

Visualizing the Glutaminase II Pathway and Experimental Workflows

The Glutaminase II (GTωA) Pathway

Caption: The Glutaminase II (GTωA) Pathway.

Experimental Workflow for ω-Amidase Activity Assay

Caption: Workflow for ω-Amidase Activity Assay.

Conclusion and Future Directions

The glutaminase II pathway, with this compound as its central intermediate, is an increasingly recognized player in cellular metabolism, particularly in the context of cancer. Its ability to provide anaplerotic α-ketoglutarate under hypoxic conditions makes it a compelling area of study for understanding tumor survival and proliferation. The enzymes of this pathway, glutamine transaminases and ω-amidase, represent potential targets for the development of novel anticancer therapies. Further research is warranted to fully elucidate the regulation of this pathway and its interplay with other metabolic networks in both normal physiology and disease states. The development of specific inhibitors for GTK, GTL, and ω-amidase will be crucial for validating their therapeutic potential and for dissecting the precise roles of the glutaminase II pathway in various biological contexts.

References

- 1. Metabolic Heterogeneity, Plasticity, and Adaptation to “Glutamine Addiction” in Cancer Cells: The Role of Glutaminase and the GTωA [Glutamine Transaminase—ω-Amidase (Glutaminase II)] Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The metabolic importance of the glutaminase II pathway in normal and cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ω-Amidase: an underappreciated, but important enzyme in L-glutamine and L-asparagine metabolism; relevance to sulfur and nitrogen metabolism, tumor biology and hyperammonemic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High Levels of Glutaminase II Pathway Enzymes in Normal and Cancerous Prostate Suggest a Role in ‘Glutamine Addiction’ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | glutamine + pyruvate => this compound + alanine [reactome.org]

- 8. Reactome | glutamine + pyruvate => this compound + alanine [reactome.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Enzymatic Synthesis of 2-Oxoglutaramate: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 2-oxoglutaramate (α-ketoglutaramate, KGM), a key metabolite at the intersection of carbon and nitrogen metabolism. We detail the primary enzymatic pathways, present relevant quantitative data, and provide comprehensive experimental protocols and workflow visualizations to facilitate its synthesis and study in a research environment.

Introduction: The Significance of this compound

This compound (2-OGM) is the α-keto acid analog of the amino acid L-glutamine. While glutamine metabolism is often viewed as proceeding primarily through glutaminase-catalyzed hydrolysis, an alternative and significant route, the Glutamine Transaminase - ω-Amidase (GTωA) pathway, utilizes 2-OGM as a central intermediate.[1][2] In this two-step pathway, glutamine is first converted to 2-OGM via transamination, which is then hydrolyzed by the enzyme ω-amidase to produce α-ketoglutarate, a key anaplerotic substrate for the TCA cycle.[3][4]

The study of 2-OGM and its associated enzymes is critical for understanding nitrogen homeostasis, cancer cell metabolism, and certain disease states.[2][4] For instance, elevated levels of 2-OGM have been identified as a potential biomarker for hepatic encephalopathy and inborn errors of the urea (B33335) cycle.[1][4] However, research has been historically limited by the commercial unavailability of high-purity 2-OGM.[4][5] This guide focuses on the enzymatic methodologies that enable the controlled synthesis of this important metabolite.

A key chemical feature of 2-OGM is its existence in a spontaneous equilibrium with its cyclic lactam form, 2-hydroxy-5-oxoproline. Under physiological conditions, this equilibrium heavily favors the lactam (~99.7%), a factor that drives the initial transamination reaction forward and must be considered during synthesis and analysis.[6]

Core Enzymatic Synthesis and Metabolic Pathways

The synthesis and subsequent conversion of 2-OGM are primarily governed by the two-enzyme GTωA pathway.

The formation of 2-OGM is catalyzed by L-glutamine transaminases (aminotransferases), a group of pyridoxal (B1214274) phosphate-dependent enzymes.[7] These enzymes transfer the α-amino group from L-glutamine to an α-keto acid acceptor. Mammalian tissues contain at least two such enzymes, Glutamine Transaminase K (GTK) and Glutamine Transaminase L (GTL).[1][6] The reaction is reversible and can be generalized as follows:

L-Glutamine + α-Keto Acid ⇌ this compound + L-Amino Acid

Pyruvate (B1213749) and glyoxylate (B1226380) are among the most effective amino acceptors for this reaction.[7][8] The enzyme that catalyzes the reaction with pyruvate is systematically known as L-glutamine:pyruvate aminotransferase (EC 2.6.1.15).[8]

Once formed, 2-OGM is a substrate for ω-amidase (EC 3.5.1.3 or 3.5.1.111), which hydrolyzes the terminal amide group to yield α-ketoglutarate and ammonia.[1][9] This reaction, coupled with the spontaneous cyclization of 2-OGM to its lactam form, effectively pulls the overall pathway in the direction of glutamine catabolism.[6]

Quantitative Data

The following table summarizes key quantitative data related to the enzymes and metabolites in the 2-OGM synthesis pathway. Data for these specialized enzymes is limited in the literature, but available parameters provide a useful baseline for experimental design.

| Parameter | Enzyme / Metabolite | Value | Organism / Conditions | Source(s) |

| Km (Glutamine) | Glutamine Transaminase | 0.6 mM | Rat Brain | [7] |

| Km (Glyoxylate) | Glutamine Transaminase | 1.5 mM | Rat Brain | [7] |

| Optimal pH | Glutamine Transaminase | 9.0 - 9.2 | Rat Brain | [7] |

| Specific Activity | ω-Amidase | 126 µmol/min/mg | Rat Liver Cytosol, 37°C | [10] |

| Plasma Conc. | This compound | 3.4 µM | Healthy Humans | [11] |

| Urine Conc. | This compound | 19.6 µmol/mmol creatinine | Healthy Humans | [11] |

Experimental Protocols

Due to the lack of commercial availability, 2-OGM must typically be synthesized in the laboratory. Below are protocols for its enzymatic synthesis and subsequent analysis.

This protocol, adapted from Meister (1953) and refined by subsequent researchers, uses L-amino acid oxidase for a preparative-scale synthesis.[4]

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8).

-

Dissolve L-glutamine to a final concentration of 50-100 mM.

-

Add Catalase (e.g., from bovine liver) to a final concentration of ~2000 units/mL to degrade the hydrogen peroxide byproduct.

-

Initiate the reaction by adding L-amino acid oxidase (e.g., from Crotalus adamanteus venom). The exact amount should be determined empirically based on the activity of the enzyme lot.

-

-

Incubation:

-

Incubate the mixture at 37°C with gentle agitation.

-

Monitor the reaction progress by taking aliquots over time and analyzing for the disappearance of L-glutamine and the appearance of 2-OGM via HPLC (see Protocol 4.3). The reaction typically approaches completion (>95% conversion) within 24 hours.[4]

-

-

Enzyme Removal and Product Purification:

-

Terminate the reaction by denaturing the enzymes. This can be achieved by adding trichloroacetic acid (TCA) to a final concentration of 5-10% and centrifuging to pellet the precipitated protein, or by ultrafiltration using a membrane with a low molecular weight cutoff (e.g., 10 kDa).[4]

-

The resulting supernatant contains 2-OGM, unreacted glutamine, and buffer salts.

-

For purification, pass the supernatant through a strong cation exchange resin (e.g., Dowex 50) in the H⁺ form. This will bind any remaining positively charged L-glutamine, while the negatively charged 2-OGM passes through in the eluate.[4]

-

The collected eluate can be neutralized with a base (e.g., Ba(OH)₂) and lyophilized to obtain the salt of 2-OGM.[4]

-

This protocol outlines a general method using a purified glutamine transaminase, which may be obtained from recombinant expression or purification from tissue.[7][12][13]

-

Enzyme Source:

-

Obtain purified Glutamine Transaminase (e.g., GTK/KAT-I). Recombinant expression in E. coli is a common strategy for obtaining pure enzymes.

-

-

Reaction Setup:

-

Prepare a reaction buffer with an alkaline pH suitable for the enzyme (e.g., 100 mM Tris-HCl or Borate buffer, pH 9.0).[7]

-

Add L-glutamine (e.g., 10-20 mM).

-

Add an α-keto acid amino acceptor in excess (e.g., 30-50 mM pyruvate or glyoxylate).

-

Add the cofactor pyridoxal phosphate (PLP) to a final concentration of 0.1-0.2 mM.

-

-

Incubation and Monitoring:

-

Initiate the reaction by adding the purified glutamine transaminase enzyme.

-

Incubate at 37°C.

-

Monitor the formation of the product L-amino acid (e.g., alanine) or the consumption of L-glutamine using HPLC or specific enzymatic assays.

-

-

Purification:

-

Terminate the reaction and purify the 2-OGM product using the methods described in Protocol 4.1 (Step 3), such as protein precipitation/ultrafiltration followed by ion-exchange chromatography.

-

This method is suitable for monitoring reaction progress and assessing the purity of the final product.[4]

-

Column: C18 reverse-phase column (e.g., AkzoNobel Kromasil Eternity-5-C18, 4.6 × 250 mm).[4]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 1.5:98.5 (v/v) Acetonitrile / 20 mM KH₂PO₄, pH 2.9).[4]

-

Flow Rate: 1 mL/min.

-

Detection: UV at 210 nm.

-

Expected Retention Times: Under these conditions, 2-OGM elutes after L-glutamine and before α-ketoglutarate.[4] A standard is required for precise identification.

Workflow Visualization

The overall process for the enzymatic synthesis and subsequent analysis of this compound can be summarized in the following workflow.

References

- 1. α-Ketoglutaramate: An overlooked metabolite of glutamine and a biomarker for hepatic encephalopathy and inborn errors of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Preparative Biocatalytic Synthesis of α-Ketoglutaramate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Highly purified glutamine transaminase from rat brain. Physical and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | glutamine + pyruvate => this compound + alanine [reactome.org]

- 9. This compound amidase - Wikipedia [en.wikipedia.org]

- 10. Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Expression, purification, and characterization of recombinant human glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression, purification and kinetic characterisation of human tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Oxoglutaramate: A Pivotal Metabolic Intermediate at the Crossroads of Nitrogen and Carbon Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaramate (α-ketoglutaramate), a key metabolic intermediate, sits (B43327) at the intersection of nitrogen and carbon metabolism. Formed primarily from the transamination of the abundant amino acid glutamine, this compound plays a crucial role in nitrogen homeostasis and serves as a precursor to the tricarboxylic acid (TCA) cycle intermediate, 2-oxoglutarate (α-ketoglutarate). This guide provides a comprehensive overview of the metabolic significance of this compound, detailing its enzymatic regulation, involvement in various metabolic pathways, and implications in health and disease. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the analytical methodologies for its detection and its potential as a biomarker and therapeutic target.

Core Metabolic Functions and Enzymology

The metabolism of this compound is primarily governed by two key enzymatic reactions: its formation via transamination of glutamine and its subsequent hydrolysis to 2-oxoglutarate and ammonia (B1221849).

Formation of this compound: The Glutamine Transaminase Pathway

This compound is synthesized through the reversible transamination of L-glutamine with various α-keto acids. This reaction is catalyzed by a family of enzymes known as glutamine transaminases (EC 2.6.1.15 and EC 2.6.1.64).[1][2] Two primary forms have been extensively studied: glutamine transaminase K (GTK), which is prominent in the kidney, and glutamine transaminase L (GTL), with high activity in the liver.[3][4] These enzymes exhibit broad substrate specificity, with glutamine being a preferred amino donor for the formation of this compound.[3][4] The reaction can be summarized as follows:

L-Glutamine + α-keto acid ⇌ this compound + L-amino acid[4]

Degradation of this compound: The Role of ω-Amidase (NIT2)

The hydrolysis of this compound to 2-oxoglutarate and ammonia is catalyzed by the enzyme ω-amidase (EC 3.5.1.3), also known as human nitrilase homolog 2 (NIT2).[5][6] This reaction is a critical step in providing a carbon skeleton for the TCA cycle and in releasing ammonia, which can be utilized in various metabolic pathways, including the urea (B33335) cycle. The reaction is as follows:

This compound + H₂O → 2-Oxoglutarate + NH₄⁺[5]

In solution, this compound exists in equilibrium with its cyclic lactam form, 2-hydroxy-5-oxoproline. At physiological pH, the cyclic form is predominant.[7] The open-chain form is the substrate for ω-amidase, and the rate of the enzymatic reaction can be influenced by the rate of ring opening, particularly at lower pH.[5]

Quantitative Data

Enzyme Kinetic Parameters

The following tables summarize the available kinetic parameters for the key enzymes involved in this compound metabolism.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat/Km (min⁻¹mM⁻¹) | Organism | Reference |

| ω-Amidase (NIT2) | This compound | 0.003 - 0.009 | 5.9 - 30.3 | - | Human | [5] |

| Glutamine Transaminase K (GTK/KAT I) | Glutamine | - | - | 157 | Human | [3] |

| Glutamine Transaminase K (GTK/KAT I) | Phenylalanine | - | - | 54 | Human | [3] |

| Glutamine Transaminase K (GTK/KAT I) | Leucine | - | - | 45 | Human | [3] |

| Glutamine Transaminase K (GTK/KAT I) | Kynurenine | - | - | 43 | Human | [3] |

| Glutamine Transaminase K (GTK/KAT I) | Tryptophan | - | - | 36 | Human | [3] |

| Glutamine Transaminase K (GTK/KAT I) | Methionine | - | - | 34 | Human | [3] |

| Glutamine Transaminase L (GTL/KAT III) | Glutamine | - | - | 194 | Mouse | [4] |

| Glutamine Transaminase L (GTL/KAT III) | Histidine | - | - | 171 | Mouse | [4] |

| Glutamine Transaminase L (GTL/KAT III) | Methionine | - | - | 162 | Mouse | [4] |

| Glutamine Transaminase L (GTL/KAT III) | Phenylalanine | - | - | 147 | Mouse | [4] |

| Glutamine Transaminase L (GTL/KAT III) | Asparagine | - | - | 126 | Mouse | [4] |

| Glutamine Transaminase L (GTL/KAT III) | Cysteine | - | - | 114 | Mouse | [4] |

| Glutamine Transaminase L (GTL/KAT III) | Kynurenine | - | - | 92 | Mouse | [4] |

Note: The Km values for ω-amidase are for the open-chain form of this compound.

Concentrations of this compound in Biological Samples

| Biological Sample | Condition | Concentration Range | Organism | Reference |

| Human Cerebrospinal Fluid | Hepatic Encephalopathy | Elevated | Human | |

| Human Urine | Urea Cycle Disorders | Markedly Elevated | Human | [3] |

| Human Urine | Citrin Deficiency | Elevated | Human | [7] |

| Human Kidney Cells | Acute Acidosis (pH 6.8) | Significantly Higher Production | Human | |

| Human Kidney Cells | Acute Alkalosis (pH 7.6) | Lower Production | Human | [8] |

| Cancer Cells | c-Myc-retransformed breast cancer tissues | Up to ~20 mM (as 2-hydroxyglutarate) | Human | [9] |

| Cancer Cells | Glioblastoma (hypoxia) | Elevated (as 2-hydroxyglutarate) | Human | [9] |

Metabolic Pathways Involving this compound

This compound is an integral part of several interconnected metabolic pathways.

The Glutaminase (B10826351) II Pathway

This pathway, also referred to as the glutamine transaminase-ω-amidase (GTωA) pathway, represents the sequential action of glutamine transaminase and ω-amidase, converting glutamine to 2-oxoglutarate.[10][11] This provides an alternative route to the canonical glutaminase I pathway for glutamine catabolism.

Caption: The Glutaminase II (GTωA) Pathway.

Connection to the Tricarboxylic Acid (TCA) Cycle

The product of ω-amidase activity, 2-oxoglutarate, is a key intermediate in the TCA cycle, a central hub of cellular energy metabolism.[12] This links the catabolism of glutamine via the glutaminase II pathway directly to cellular respiration and ATP production.

Caption: Integration of this compound metabolism with the TCA cycle.

Role in the Methionine Salvage Pathway

The glutaminase II pathway plays a crucial role in the final step of the methionine salvage pathway. This pathway regenerates methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. The transamination of 2-keto-4-methylthiobutyrate (KMTB) to methionine can be catalyzed by glutamine transaminases, with glutamine serving as the amino donor and being converted to this compound.[10][11]

Caption: Role of this compound formation in the Methionine Salvage Pathway.

Experimental Protocols

Synthesis and Purification of this compound

As this compound is not commercially available, its synthesis is a prerequisite for many experimental studies. A simplified method for its preparation has been described.[13]

Materials:

-

L-Glutamine

-

Lyophilized Crotalus adamanteus venom (containing L-amino acid oxidase)

-

Catalase

-

Sodium α-ketoglutarate

-

Dowex 1-X8 resin (acetate form)

-

Acetic acid

Procedure:

-

Prepare a reaction mixture containing L-glutamine, snake venom L-amino acid oxidase, and catalase in a suitable buffer.

-

Incubate the reaction mixture to allow for the enzymatic conversion of L-glutamine to this compound.

-

Monitor the reaction progress.

-

Terminate the reaction and deproteinize the sample.

-

Purify this compound from the reaction mixture using ion-exchange chromatography on a Dowex 1-X8 column.

-

Elute this compound with a gradient of acetic acid.

-

Lyophilize the fractions containing pure this compound.

ω-Amidase Activity Assay (using 2,4-Dinitrophenylhydrazine)

This spectrophotometric assay measures the formation of 2-oxoglutarate from this compound.[13]

Materials:

-

This compound (synthesized as described above)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 8.5)

-

Enzyme preparation (e.g., tissue homogenate, purified ω-amidase)

-

2,4-Dinitrophenylhydrazine (B122626) (DNPH) in 2 M HCl

-

NaOH solution

Procedure:

-

Prepare a reaction mixture containing 5 mM this compound, 5 mM DTT, and the enzyme preparation in 100 mM Tris-HCl buffer (pH 8.5) in a final volume of 0.05 ml.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Terminate the reaction by adding 0.02 ml of 5 mM 2,4-dinitrophenylhydrazine in 2 M HCl.

-

Incubate for an additional 5 minutes at 37°C to allow for the formation of the 2-oxoglutarate-2,4-dinitrophenylhydrazone derivative.

-

Add 0.13 ml of NaOH to develop the color.

-

Measure the absorbance at 430 nm within 5 minutes.

-

Calculate the amount of 2-oxoglutarate formed using a molar extinction coefficient of 16,000 M⁻¹cm⁻¹.

-

For crude tissue homogenates, a blank containing a complete reaction mixture plus a known inhibitor of ω-amidase (e.g., 200 mM glycylglycine) should be included.[13]

Quantification of this compound by Isotope Dilution Assay

This method allows for the sensitive and specific quantification of this compound in biological samples.[8]

Materials:

-

Biological sample (e.g., cell culture medium, tissue extract)

-

5-hydroxy[4-¹³C,1-¹⁵N]pyroglutamate (as an internal standard)

-

Derivatization reagents for GC-MS analysis

Procedure:

-

Add a known amount of the isotopically labeled internal standard to the biological sample.

-

Perform sample preparation, including deproteinization and extraction.

-

Derivatize the sample to make this compound (and its lactam form) amenable to GC-MS analysis.

-

Analyze the derivatized sample by GC-MS, monitoring for the specific ions corresponding to the unlabeled and labeled this compound derivative.

-

Quantify the amount of endogenous this compound by comparing the peak area ratio of the unlabeled to the labeled compound against a standard curve.

Implications in Health and Disease

Alterations in the metabolism of this compound have been implicated in several pathological conditions.

Urea Cycle Disorders and Hyperammonemia

In patients with inherited defects in the urea cycle enzymes, there is a marked elevation of urinary this compound.[3] This is likely a consequence of hyperammonemia, which leads to increased synthesis of glutamine, a primary substrate for glutamine transaminases. The elevated glutamine levels drive the production of this compound. Therefore, urinary this compound has been proposed as a potential biomarker for primary hyperammonemic diseases.[3]

Cancer Metabolism

The glutaminase II pathway, which generates this compound as an intermediate, is active in several cancer cell lines.[11] This pathway provides an alternative route for cancer cells to produce 2-oxoglutarate, which is crucial for anaplerosis of the TCA cycle and for the synthesis of other biomolecules required for rapid cell proliferation. The ability of this pathway to function under hypoxic conditions, where the activity of some TCA cycle enzymes may be limited, makes it particularly relevant to the metabolic adaptations of tumors.[10] The reliance of some cancers on glutamine metabolism ("glutamine addiction") highlights the potential of targeting enzymes in the glutaminase II pathway, including glutamine transaminases and ω-amidase, as a therapeutic strategy.[10][11]

Neurological Disorders

Given the role of glutamine and 2-oxoglutarate as precursors for the neurotransmitters glutamate (B1630785) and GABA, the metabolic pathways involving this compound are of interest in neuroscience.[14][15][16] Dysregulation of these pathways could potentially impact neurotransmitter homeostasis and contribute to the pathophysiology of neurological disorders. Further research is needed to fully elucidate the role of this compound in the central nervous system.

Conclusion

This compound is a metabolically significant intermediate that provides a crucial link between glutamine metabolism, the TCA cycle, and other key metabolic pathways. Its formation and degradation are tightly regulated by specific enzymes, and alterations in its metabolism are associated with various disease states, including urea cycle disorders and cancer. The development of robust analytical methods for its quantification and a deeper understanding of its metabolic roles are opening new avenues for its use as a biomarker and for the development of novel therapeutic interventions targeting its metabolic pathway. This technical guide provides a foundational understanding of this compound metabolism, intended to facilitate further research and drug development efforts in this promising area.

References

- 1. Glutamine—phenylpyruvate transaminase - Wikipedia [en.wikipedia.org]

- 2. Glutamine—pyruvate transaminase - Wikipedia [en.wikipedia.org]

- 3. α-Ketoglutaramate: An overlooked metabolite of glutamine and a biomarker for hepatic encephalopathy and inborn errors of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. biorxiv.org [biorxiv.org]

- 7. ω-Amidase and Its Substrate α-Ketoglutaramate (the α-Keto Acid Analogue of Glutamine) as Biomarkers in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis and physiological implications of renal this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells [frontiersin.org]

- 12. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutamine and 2-oxoglutarate as metabolic precursors of the transmitter pools of glutamate and GABA: correlation of regional uptake by rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetics of 2-oxoglutarate uptake by synaptosomes from bovine and rat retina and cerebral cortex and regulation by glutamate and glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Discovery and History of 2-Oxoglutaramate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoglutaramate (also known as α-ketoglutaramate), a key metabolic intermediate, stands at the intersection of nitrogen and carbon metabolism. Its discovery is intrinsically linked to the elucidation of an alternative pathway for glutamine metabolism, the glutaminase (B10826351) II pathway, a concept that emerged in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical significance of this compound. It details the enzymatic pathways governing its synthesis and degradation, presents quantitative data on enzyme kinetics, and outlines detailed experimental protocols for its study. Furthermore, this guide explores the analytical methodologies for its detection and quantification, and its emerging role as a biomarker in pathological conditions such as hepatic encephalopathy and inborn errors of the urea (B33335) cycle.

Discovery and Historical Perspective

The journey to understanding this compound began with investigations into glutamine metabolism. In the late 1940s, Greenstein and colleagues first reported the existence of two distinct glutaminases in rat tissues, which they designated glutaminase I and glutaminase II.[1] Glutaminase I, the more widely studied enzyme, catalyzes the direct hydrolysis of glutamine to glutamate (B1630785) and ammonia (B1221849). The glutaminase II pathway, however, represented an alternative route for glutamine utilization.

It was later established that the "glutaminase II" activity was, in fact, the result of a two-step enzymatic process. The first step involves the transamination of glutamine, yielding its corresponding α-keto acid, this compound.[2] The second step is the hydrolysis of this compound by the enzyme ω-amidase to produce α-ketoglutarate, a key intermediate in the Krebs cycle, and ammonia.[2] This two-enzyme system, glutamine transaminase coupled with ω-amidase, constitutes the contemporary understanding of the glutaminase II pathway.

The definitive identification and characterization of this compound as the central intermediate in this pathway solidified its place in metabolic biochemistry. Its presence and physiological relevance have since been confirmed in a variety of mammalian tissues, including the brain, liver, and kidneys.[2]

The Glutaminase II Pathway: A Central Role for this compound

The glutaminase II pathway provides an alternative to the canonical glutaminase I pathway for the metabolism of glutamine. This pathway is particularly significant as it links amino acid metabolism with the central carbon metabolism of the Krebs cycle.

Synthesis of this compound: Glutamine Transaminase

The synthesis of this compound is catalyzed by a class of enzymes known as glutamine transaminases (EC 2.6.1.15 and EC 2.6.1.64).[3][4] These enzymes facilitate the transfer of the amino group from glutamine to an α-keto acid acceptor, producing this compound and a new amino acid. A common reaction is the transamination of glutamine with pyruvate (B1213749) to form this compound and alanine.[5]

dot

Caption: Enzymatic synthesis of this compound.

Degradation of this compound: ω-Amidase

This compound is subsequently hydrolyzed by ω-amidase (EC 3.5.1.3) to yield α-ketoglutarate and ammonia.[6] This reaction is a critical step, as it channels the carbon skeleton of glutamine into the Krebs cycle for energy production or biosynthesis, while releasing ammonia, which can be incorporated into the urea cycle.

dot

Caption: Enzymatic degradation of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the enzymes involved in the metabolism of this compound.

Table 1: Kinetic Properties of Glutamine Transaminase

| Enzyme Source | Amino Acceptor | Km (Glutamine) (mM) | Km (Amino Acceptor) (mM) | Optimal pH | Reference |

| Rat Brain | Glyoxylate | 0.6 | 1.5 | 9.0 - 9.2 | [7] |

| Rat Brain | Phenylpyruvate | - | - | 9.0 - 9.2 | [1] |

Table 2: Kinetic Properties of ω-Amidase

| Enzyme Source | Substrate | Km (mM) | Optimal pH | Reference |

| Mouse | This compound (open-chain form) | ~0.003 | 7.2 | [8] |

| Rat Liver | This compound (open-chain form) | < 0.001 | 8.5 | [8] |

Table 3: Concentrations of this compound in Pathological Conditions

| Condition | Tissue/Fluid | Concentration (µM) | Control Concentration (µM) | Reference |

| Hepatic Encephalopathy | Cerebrospinal Fluid (CSF) | Significantly elevated | 3 - 4 | [2] |

| Urea Cycle Disorders | Urine | Markedly elevated | - | [6] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a common method for the enzymatic synthesis of this compound from L-glutamine.

Materials:

-

L-glutamine

-

L-amino acid oxidase (from Crotalus adamanteus venom)

-

Catalase

-

1 M NaOH

-

Distilled water

-

Thermostat shaker

-

Cation exchange resin (e.g., Dowex 50WX4)

Procedure:

-

Dissolve a known amount of L-glutamine (e.g., 4.437 g) in distilled water (e.g., 150 mL).

-

Adjust the pH of the solution to 7.4 with 1 M NaOH.

-

Add catalase (e.g., 4.5 mg) to the solution to remove hydrogen peroxide that will be formed during the reaction.

-

Add a solution of L-amino acid oxidase (e.g., 150 mg, previously dialyzed against distilled water).

-

Incubate the reaction mixture in a thermostat shaker at 37°C with gentle agitation (e.g., 80 rpm) for 18 hours. The flask should be loosely covered to allow for aeration.

-

Monitor the reaction progress by taking aliquots and analyzing for the disappearance of L-glutamine and the appearance of this compound using HPLC.

-

After the reaction is complete, purify the this compound from unreacted L-glutamine using a cation exchange resin column. Elute with distilled water.

-

The final product can be obtained as a concentrated aqueous solution or crystallized as a sodium salt.

dot

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical Synthesis of this compound

This protocol outlines a three-step chemical synthesis of this compound from L-2-hydroxyglutaramic acid.

Materials:

-

L-2-hydroxyglutaramic acid

-

Appropriate oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation reagents)

-

Solvents (e.g., dichloromethane, dimethyl sulfoxide)

-

Reagents for workup and purification (e.g., sodium bicarbonate, brine, magnesium sulfate (B86663), silica (B1680970) gel for column chromatography)

Procedure:

-

Step 1: Protection of the amide group (if necessary). Depending on the chosen oxidation method, the amide group of L-2-hydroxyglutaramic acid may need to be protected to prevent side reactions.

-

Step 2: Oxidation of the hydroxyl group. The secondary alcohol of L-2-hydroxyglutaramic acid is oxidized to a ketone to form this compound. This can be achieved using various oxidation methods.

-

Step 3: Deprotection and Purification. If a protecting group was used, it is removed in the final step. The crude product is then purified, typically by silica gel column chromatography, to yield pure this compound.

Note: The specific reagents and conditions for each step will depend on the chosen synthetic route and should be optimized accordingly. The cited literature provides a detailed procedure.

dot

Caption: General workflow for the chemical synthesis of this compound.

Purification of ω-Amidase from Rat Liver

This protocol describes a method for the purification of ω-amidase from rat liver cytosol.[7]

Materials:

-

Rat liver

-

Isolation buffer (e.g., 300 mM sucrose, 5 mM HEPES, 500 µM EDTA, 100 µM EGTA, 0.5% (w/v) bovine serum albumin, pH 7.4)

-

Ammonium (B1175870) sulfate

-

Chromatography resins (e.g., DEAE-cellulose, hydroxylapatite)

-

Dialysis tubing

-

Spectrophotometer for protein and activity assays

Procedure:

-

Homogenization and Cytosol Preparation: Homogenize fresh rat liver in ice-cold isolation buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria. The supernatant from this step is the cytosolic fraction.

-

Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the cytosol to precipitate proteins. Collect the protein fraction that precipitates between specific ammonium sulfate saturation ranges (e.g., 40-60%).

-

Dialysis: Resuspend the protein pellet in a suitable buffer and dialyze extensively against the same buffer to remove excess ammonium sulfate.

-

Chromatography:

-

Apply the dialyzed protein solution to a DEAE-cellulose column and elute with a salt gradient.

-

Pool the active fractions and apply them to a hydroxylapatite column. Elute with a phosphate (B84403) gradient.

-

-

Purity Assessment: Monitor the purification at each step by measuring the specific activity of ω-amidase and by analyzing the protein composition using SDS-PAGE.

dot

Caption: Workflow for the purification of ω-Amidase.

Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound in biological samples using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Potassium phosphate monobasic (KH₂PO₄)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., AkzoNobel Kromasil Eternity-5-C18, 4.6 × 250 mm)

-

This compound standard

Procedure:

-

Sample Preparation: Deproteinize the biological sample by adding acetonitrile (e.g., 9 volumes of 67% aqueous acetonitrile to 1 volume of sample). Centrifuge to pellet the precipitated proteins.

-

Dilution: Dilute an aliquot of the supernatant with the mobile phase buffer (e.g., 20 mM KH₂PO₄, pH 2.9).

-

HPLC Analysis:

-

Inject the diluted sample onto the C18 column.

-

Elute with a mobile phase of, for example, 1.5:98.5 (v/v) acetonitrile/20 mM KH₂PO₄, pH 2.9, at a flow rate of 1 mL/min.

-

Detect this compound by UV absorbance at 210 nm.

-

-

Quantification: Create a standard curve using known concentrations of this compound. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

dot

Caption: Workflow for HPLC quantification of this compound.

Quantification of this compound by GC-MS

This protocol outlines a general procedure for the quantification of this compound (as its lactam form, 2-hydroxy-5-oxoproline) in urine using Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Derivatization reagents (e.g., for trimethylsilylation)

-

GC-MS system

Procedure:

-

Sample Preparation: Add the internal standard to the urine sample.

-

Derivatization: Chemically modify the analytes to make them volatile for GC analysis. A common method is trimethylsilylation.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

The gas chromatograph separates the components of the mixture.

-

The mass spectrometer detects and identifies the derivatized 2-hydroxy-5-oxoproline (B15469080) and the internal standard based on their mass-to-charge ratios and fragmentation patterns.

-

-

Quantification: Quantify the amount of this compound by comparing the peak area of its derivative to that of the internal standard.

dot

Caption: Workflow for GC-MS quantification of this compound.

Role in Disease

Elevated levels of this compound have been implicated in several pathological conditions, suggesting its potential as a biomarker.

-

Hepatic Encephalopathy (HE): In patients with HE, a condition characterized by brain dysfunction due to liver failure, the concentration of this compound is significantly increased in the cerebrospinal fluid.[2] This is thought to be a consequence of hyperammonemia, which drives the synthesis of glutamine in the brain, subsequently leading to an increased flux through the glutaminase II pathway and the accumulation of this compound.

-

Inborn Errors of the Urea Cycle: Markedly elevated levels of this compound (measured as its stable lactam form in urine) have been observed in individuals with inherited defects in the enzymes of the urea cycle.[6] These genetic disorders also lead to hyperammonemia, reinforcing the link between ammonia detoxification, glutamine metabolism, and this compound levels.

Signaling Pathways and Future Directions

While its precursor, 2-oxoglutarate, is a well-established signaling molecule that acts as a co-substrate for numerous dioxygenases and as an allosteric regulator of various enzymes, a direct signaling role for this compound has not yet been established. Current research primarily focuses on its function as a metabolic intermediate.

Future research may explore whether this compound itself can directly interact with and modulate the activity of proteins, or if its accumulation in pathological states has downstream signaling consequences beyond its metabolic role. The development of specific molecular probes and high-throughput screening assays will be crucial in uncovering any potential signaling functions of this intriguing metabolite.

Conclusion

The discovery of this compound has been pivotal in understanding the nuances of glutamine metabolism. From its origins in the characterization of the glutaminase II pathway to its current status as a potential biomarker for hyperammonemic disorders, the study of this compound continues to provide valuable insights into the intricate connections between nitrogen and carbon metabolism in both health and disease. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the multifaceted roles of this important biomolecule.

References

- 1. Protein Hydroxylation Catalyzed by 2-Oxoglutarate-dependent Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-oxoglutarate triggers assembly of active dodecameric Methanosarcina mazei glutamine synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structure and allosteric regulation of glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jpp.krakow.pl [jpp.krakow.pl]

The Role of 2-Oxoglutaramate in Nitrogen Transport and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoglutaramate (KGM), the α-keto acid analog of glutamine, is a pivotal, yet often overlooked, metabolite in nitrogen metabolism. It serves as a key intermediate in the "glutaminase II pathway," an alternative route for the conversion of glutamine to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate (α-KG). This pathway, involving the sequential action of a glutamine transaminase (GT) and ω-amidase, plays a significant role in nitrogen transport, anaplerosis, and redox balance, particularly under specific physiological and pathological conditions. Recent evidence highlights the importance of this pathway in cancer metabolism and has established this compound as a critical biomarker for hyperammonemic states, including inborn errors of the urea (B33335) cycle. This technical guide provides a comprehensive overview of the biochemistry, regulation, and clinical relevance of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Introduction

Cellular nitrogen metabolism is a complex network of interconnected pathways essential for the synthesis of amino acids, nucleotides, and other nitrogenous compounds. While the canonical pathway for glutamine metabolism proceeds through glutaminase (B10826351) (GLS) to produce glutamate (B1630785) and ammonia, the glutaminase II pathway offers a distinct mechanism for nitrogen processing. This pathway is particularly significant as it allows for the transfer of the α-amino group of glutamine to various α-keto acids, thereby contributing to the synthesis of other amino acids and providing anaplerotic carbon to the TCA cycle without the net production of reactive oxygen species.[1] The central molecule in this pathway is this compound, whose production and subsequent hydrolysis are tightly linked to cellular nitrogen status and metabolic demands.

The Glutaminase II Pathway: A Detailed Overview

The glutaminase II pathway consists of two key enzymatic steps:

-